6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Overview
Description
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a pyrimidinone core. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenyl and methylpiperazinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of chemical entities.
Scientific Research Applications
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: shares structural similarities with other pyrimidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-6-8-20(9-7-19)16-17-14(11-15(21)18-16)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRHUVQUKWUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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